

The Structural Elucidation of N-(4-Carboxyphenyl)phthalimide: A Technical Overview

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Compound of Interest

Compound Name: ***N*-(4-Carboxyphenyl)phthalimide**

Cat. No.: **B1266732**

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural chemistry of **N-(4-Carboxyphenyl)phthalimide**. While a definitive, publicly archived crystal structure for **N-(4-Carboxyphenyl)phthalimide** (CAS 5383-82-4) is not available at the time of this publication, this document outlines the necessary experimental procedures for its determination and presents data from a closely related analogue to illustrate the expected structural characteristics.

Introduction

N-(4-Carboxyphenyl)phthalimide is a molecule of interest in medicinal chemistry and materials science, integrating the rigid phthalimide scaffold with a functionalized benzoic acid moiety.^{[1][2]} The phthalimide group is a known pharmacophore present in various biologically active compounds, while the carboxyphenyl group offers a site for further chemical modification or interaction with biological targets.^[2] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism screening, and predicting material properties. This is typically achieved through single-crystal X-ray diffraction.^{[3][4]}

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-Carboxyphenyl)phthalimide** is presented below.

Property	Value	Reference
CAS Number	5383-82-4	[5]
Molecular Formula	C ₁₅ H ₉ NO ₄	[5]
Molecular Weight	267.24 g/mol	[5]
Synonym	4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid	[5]
Melting Point	290-295 °C	[6]

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from initial synthesis and crystallization to data collection and structure refinement.

Synthesis of N-(4-Carboxyphenyl)phthalimide

The synthesis of N-substituted phthalimides is typically achieved via the condensation of phthalic anhydride with a primary amine.[\[2\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Phthalic anhydride
- 4-Aminobenzoic acid
- Glacial acetic acid

Procedure:

- In a round-bottom flask, combine equimolar amounts of phthalic anhydride and 4-aminobenzoic acid.
- Add glacial acetic acid to serve as the solvent.

- Heat the mixture to reflux (approximately 118 °C) with constant stirring for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature, during which the product will precipitate.
- Collect the precipitate by vacuum filtration.
- Wash the crude product with cold water and then a small amount of cold ethanol to remove unreacted starting materials and solvent.
- Dry the purified **N-(4-Carboxyphenyl)phthalimide** product in a vacuum oven.

Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[\[9\]](#)
Slow evaporation of a saturated solution is a common and effective method.

Procedure:

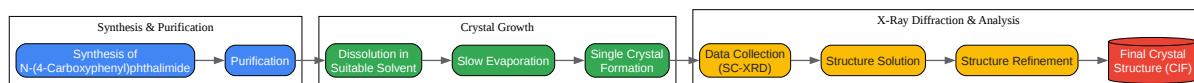
- Dissolve the synthesized **N-(4-Carboxyphenyl)phthalimide** powder in a suitable solvent (e.g., dimethylformamide (DMF), ethanol, or a solvent mixture) with gentle heating to achieve saturation.
- Filter the hot solution to remove any insoluble impurities.
- Transfer the clear solution to a clean vial.
- Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
- Allow the setup to remain undisturbed for several days to weeks.
- Monitor periodically for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the unit cell dimensions, bond lengths, bond angles, and overall molecular geometry.[4]

Workflow:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100-120 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[9]
- Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
- Structure Refinement: An atomic model is built into the electron density map. The model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data, resulting in the final, accurate crystal structure.[9]



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Workflow for Crystal Structure Determination.

Representative Crystallographic Data

As a definitive crystal structure for **N-(4-Carboxyphenyl)phthalimide** is not publicly available, we present the crystallographic data for the structurally similar molecule, **N-(4-Methoxyphenyl)phthalimide**, for illustrative purposes.[9] This molecule differs by the substitution

of the carboxylic acid group with a methoxy group. The data highlights the parameters that would be determined in a successful crystallographic study of the target compound.

Table 1: Crystal Data and Structure Refinement for N-(4-Methoxyphenyl)phthalimide.[9]

Parameter	Value
Empirical Formula	C ₁₅ H ₁₁ NO ₃
Formula Weight	253.25
Temperature	123 K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 18.6152(5) Å
	b = 3.8502(1) Å
	c = 16.3125(4) Å
	α = 90°
	β = 96.704(2)°
	γ = 90°
Volume	1161.16(5) Å ³
Z	4
Calculated Density	1.449 Mg/m ³
Absorption Coefficient	0.10 mm ⁻¹
Reflections Collected	9965
Independent Reflections	2645
Final R indices [I>2σ(I)]	R1 = 0.039
R indices (all data)	wR2 = 0.104

Data extracted from the study of N-(4-Methoxyphenyl)phthalimide by Sim et al. (2009).[\[9\]](#)

In the structure of N-(4-Methoxyphenyl)phthalimide, the phthalimide ring system and the phenylene ring are inclined at an angle of $60.0(1)^\circ$.[\[9\]](#) A similar dihedral angle would be expected for **N-(4-Carboxyphenyl)phthalimide**, although intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid group, could significantly influence the crystal packing arrangement.

Conclusion

The structural characterization of **N-(4-Carboxyphenyl)phthalimide** is a critical step towards understanding its potential applications. This guide has detailed the established protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. While the specific crystal structure remains to be determined and deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC), the provided methodologies and representative data from a close analogue offer a robust framework for researchers undertaking this investigation. The resulting structural insights will be invaluable for future efforts in drug discovery and materials science.

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